

Spectroscopic Profile of 1,6-Dimethoxyphenazine: A Technical Guide

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Compound of Interest		
Compound Name:	1,6-Dimethoxyphenazine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Dimethoxyphenazine**, a key heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a core resource for scientists and professionals engaged in drug development and related research fields, offering detailed spectroscopic data and experimental context.

Summary of Spectroscopic Data

While comprehensive experimental data for **1,6-dimethoxyphenazine** is not readily available in publicly accessible literature, data for the closely related derivative, **1,6-dimethoxyphenazine**-5-oxide, provides valuable comparative insights. The following tables summarize the available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for **1,6-Dimethoxyphenazine**-5-oxide

Chemical Shift (δ) ppm	Assignment	
Data not available in searched resources		



Note: Specific experimental ¹³C NMR data for **1,6-dimethoxyphenazine** could not be located in the searched resources. The data for the 5-oxide derivative is provided as a reference for closely related structural motifs.

¹H NMR Data for **1,6-Dimethoxyphenazine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not				
available in				
searched				
resources				

Note: Specific experimental ¹H NMR data for **1,6-dimethoxyphenazine**, including chemical shifts, multiplicities, and coupling constants, were not found in the available literature.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Phenazine Derivatives

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1620	Medium to Strong	C=N stretch
~1520, 1480	Medium to Strong	Aromatic C=C stretch
~1280	Strong	Aryl-O-CH₃ stretch (asymmetric)
~1030	Strong	Aryl-O-CH₃ stretch (symmetric)
~830, 750	Strong	C-H out-of-plane bending

Note: This table represents typical absorption ranges for phenazine and methoxy-substituted aromatic compounds. Specific experimental peak values for **1,6-dimethoxyphenazine** were



not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima for Phenazine in Ethanol

Wavelength (λmax) nm	Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹
~250	High
~360	Medium

Note: This data is for the parent phenazine compound. The methoxy substituents in **1,6-dimethoxyphenazine** are expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **1,6-dimethoxyphenazine** are not available in the searched literature. However, the following are general methodologies typically employed for the spectroscopic analysis of such organic compounds.

NMR Spectroscopy:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



IR Spectroscopy:

- Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

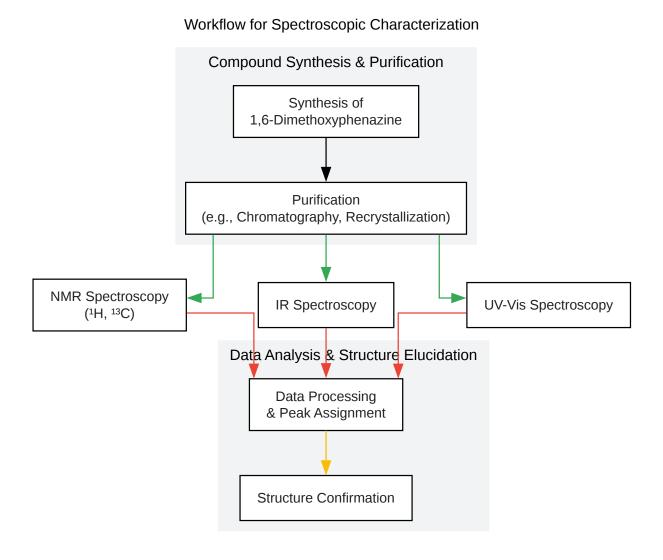
UV-Vis Spectroscopy:

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline is recorded with the solvent-filled cuvette.
- Data Processing: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1,6-dimethoxyphenazine**.





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Caption: General workflow for synthesis and spectroscopic analysis.

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